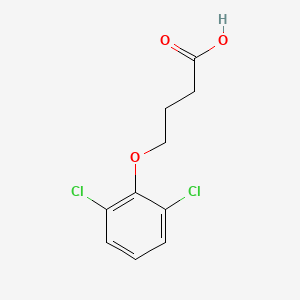![molecular formula C13H12BrNO2 B2961456 3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine CAS No. 1240620-38-5](/img/structure/B2961456.png)
3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine
概要
説明
3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and a methoxyphenylmethoxy group attached to the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine typically involves the bromination of 2-[(4-methoxyphenyl)methoxy]pyridine. One common method is to react 2-[(4-methoxyphenyl)methoxy]pyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
化学反応の分析
Types of Reactions
3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.
Reduction Reactions: Products include de-brominated pyridines or modified pyridine rings.
科学的研究の応用
3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can lead to the discovery of new drugs or biochemical tools.
作用機序
The mechanism of action of 3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the methoxyphenylmethoxy group play crucial roles in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
2-Bromo-5-methoxypyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Bromo-4-methoxypyridine: Another bromopyridine with a methoxy group, used in different synthetic and medicinal applications.
3-Bromo-5-(4-methoxybenzyloxy)pyridine: A closely related compound with a similar functional group, used in organic synthesis and material science.
Uniqueness
3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where precise molecular interactions are required.
特性
IUPAC Name |
3-bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-11-6-4-10(5-7-11)9-17-13-12(14)3-2-8-15-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUGFUDGYHNORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)
![3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2961380.png)


![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)
![ethyl 4-(3,4-dimethoxyphenyl)-6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2961387.png)
![2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B2961388.png)

![4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-13-chloro-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2961391.png)



